6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Description
This compound is a quinazoline derivative characterized by a 1,3-dioxolo[4,5-g]quinazolin-8-one core substituted with a sulfanyl-linked carbamoyl group at position 6 and a hexanamide side chain at position 5. The structure includes a butan-2-yl carbamoyl moiety and a 2-(3,4-dimethoxyphenyl)ethyl group, contributing to its unique physicochemical and pharmacological profile. Its molecular formula is C₃₃H₄₂N₄O₇S (calculated molecular weight: 638.78 g/mol), with a monoisotopic mass of 638.277 Da . The compound’s synthesis likely involves coupling reactions to introduce the sulfanyl-carbamoyl and hexanamide substituents, analogous to methods described for related derivatives .
Properties
IUPAC Name |
6-[6-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O7S/c1-5-20(2)33-29(37)18-43-31-34-23-17-27-26(41-19-42-27)16-22(23)30(38)35(31)14-8-6-7-9-28(36)32-13-12-21-10-11-24(39-3)25(15-21)40-4/h10-11,15-17,20H,5-9,12-14,18-19H2,1-4H3,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCJZHFIOUGDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the butan-2-yl and dimethoxyphenyl groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and sulfanyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Medicine: The compound’s potential therapeutic effects could be explored for treating diseases such as cancer or infections.
Industry: Its chemical properties make it useful for the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
The 3,4-dimethoxyphenyl moiety (target) offers greater electron-donating capacity than 4-methoxyphenyl () or 4-ethoxyphenyl (), which may influence receptor binding .
Pharmacophore Diversity :
- The furan-2-yl methyl group () introduces aromatic heterocyclic character, which may alter π-π stacking interactions in biological targets compared to aliphatic substituents .
Biological Activity
The compound 6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including cytotoxicity, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the quinazoline core, along with the dioxole and sulfanyl substituents, suggests potential interactions with various biological targets.
Cytotoxicity
Recent studies have demonstrated that derivatives of quinazoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Specifically, some derivatives have demonstrated IC50 values as low as 2.90 µM against HCT-116 cells .
The mechanism underlying the cytotoxic effects of this compound appears to involve several pathways:
- Apoptosis Induction : Research indicates that quinazoline derivatives can trigger apoptosis in cancer cells. This is evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Studies have shown that certain derivatives can induce G1 phase arrest in the cell cycle of HCT-116 cells, effectively halting proliferation .
- Targeting Kinases : The compound may also act as an inhibitor of key kinases involved in cancer progression, such as EGFR and VEGFR-2, further contributing to its anticancer activity .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Quinazoline Derivatives : A comprehensive study evaluated various quinazoline derivatives for their anticancer properties. The results indicated that compounds with specific substitutions exhibited enhanced potency against multiple cancer cell lines while maintaining a favorable safety profile .
- Mechanistic Insights : Another study utilized molecular docking simulations to elucidate the binding characteristics of these compounds to their target enzymes. The findings suggested strong interactions between the quinazoline derivatives and their targets, supporting the observed biological activities .
Data Table: Biological Activity Overview
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.70 | Apoptosis induction |
| Compound B | HCT-116 | 2.90 | Cell cycle arrest |
| Compound C | A549 | 4.30 | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
